[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine
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Overview
Description
[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes both oxadiazole and triazepine rings. The presence of these rings imparts the compound with a range of biological activities, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine typically involves the cyclization of an isoxazole ring on an appropriately substituted precursor . One common method includes the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using high-purity reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction can lead to partially or fully reduced triazepine rings .
Scientific Research Applications
[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anti-inflammatory, immunosuppressive, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of [1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine involves its interaction with various molecular targets and pathways. For instance, it has been shown to enhance the production of cyclooxygenase 2 in lipopolysaccharide-stimulated splenocytes, indicating its role in modulating inflammatory responses . Additionally, the compound’s structure allows it to bind to specific enzymes and receptors, thereby influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Oxazoles: Heterocyclic compounds with oxygen and nitrogen atoms.
Isoxazoles: Similar to oxazoles but with different atom positions.
1,2,4-Oxadiazoles: Compounds with a five-membered ring containing oxygen and nitrogen atoms.
Uniqueness
What sets [1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine apart is its combined oxadiazole and triazepine rings, which confer unique biological activities and chemical reactivity. This dual-ring structure enhances its potential as a versatile scaffold for drug development and other applications .
Properties
CAS No. |
211996-43-9 |
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Molecular Formula |
C5H4N4O |
Molecular Weight |
136.11 g/mol |
IUPAC Name |
[1,2,4]oxadiazolo[5,4-c][1,2,4]triazepine |
InChI |
InChI=1S/C5H4N4O/c1-2-6-8-5-9(3-1)4-7-10-5/h1-4H |
InChI Key |
WIKCUXDECMOYOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NOC2=NN=C1 |
Origin of Product |
United States |
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